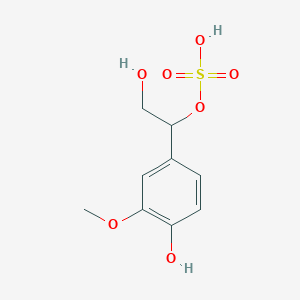
3-Methoxy-4-hydroxyphenylglycol sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-hydroxyphenylglycol sulfate, also known as 4-hydroxy-3-methoxyphenylglycol sulfate or MHPG-so4, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been found in human brain, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, this compound is primarily located in the cytoplasm.
This compound is a member of phenols and an alcohol.
Aplicaciones Científicas De Investigación
Biochemical Role
3-Methoxy-4-hydroxyphenylglycol sulfate is primarily studied as a norepinephrine metabolite , which serves as a marker for adrenergic activity in the body. Its presence and levels can provide insights into the sympathetic nervous system's function and its involvement in various physiological responses.
Psychiatric Disorders
MHPG sulfate has been implicated in the study of mood disorders, particularly depression. Research indicates that levels of MHPG sulfate can correlate with depressive symptoms and responses to treatment. For instance, one study found that increased urinary excretion of MHPG sulfate was associated with improved mood in patients undergoing specific therapeutic interventions .
Metabolic Studies
The compound has been investigated for its role as a potential biomarker for dietary intake. It has been detected in various food sources, including poultry and certain mammals, suggesting that it could serve as an indicator of dietary habits . This aspect is particularly relevant in nutritional biochemistry and epidemiological studies focusing on diet-related health outcomes.
Clinical Diagnostics
MHPG sulfate levels are being explored as diagnostic markers in critically ill patients. Elevated levels have been associated with stress responses and could aid in understanding the metabolic state of patients under duress . Furthermore, its measurement may assist in precision medicine approaches by tailoring treatments based on individual metabolic profiles.
Case Study 1: Depression and Norepinephrine Metabolism
A study involving diabetic patients explored the relationship between mood and glycemic control, revealing that fluctuations in MHPG sulfate levels correlated with mood changes. This suggests that monitoring MHPG sulfate could provide insights into the emotional well-being of diabetic patients .
Case Study 2: Dietary Biomarker Research
In another investigation, researchers analyzed urine samples from subjects consuming diets rich in specific foods known to contain MHPG sulfate. The findings indicated that urinary levels of this compound could reliably reflect dietary intake patterns, reinforcing its potential use as a biomarker for nutritional studies .
Data Table: Summary of Research Findings
Propiedades
Número CAS |
28700-49-4 |
|---|---|
Fórmula molecular |
C9H12O7S |
Peso molecular |
264.25 g/mol |
Nombre IUPAC |
[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H12O7S/c1-15-8-4-6(2-3-7(8)11)9(5-10)16-17(12,13)14/h2-4,9-11H,5H2,1H3,(H,12,13,14) |
Clave InChI |
SBKADJXSGGTEPN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(CO)OS(=O)(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C(CO)OS(=O)(=O)O)O |
Key on ui other cas no. |
3415-68-7 71324-20-4 |
Descripción física |
Solid |
Sinónimos |
3-methoxy-4--hydroxyphenylethyleneglycol sulfate 3-methoxy-4-hydroxyphenylglycol sulfate 3-methoxy-4-hydroxyphenylglycol sulfate conjugate 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate MHPG-SO4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















